molecular formula C24H23N5O3 B2860048 N-(4-acetamidophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921579-13-7

N-(4-acetamidophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2860048
CAS No.: 921579-13-7
M. Wt: 429.48
InChI Key: WACAIYMWSUUAMH-UHFFFAOYSA-N
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Description

This compound is a pyrazolo-pyridine carboxamide derivative characterized by a unique substitution pattern. The core structure includes a pyrazolo[4,3-c]pyridine scaffold with a 3-oxo group, a phenyl ring at position 2, a propyl chain at position 5, and a carboxamide moiety at position 7 linked to a 4-acetamidophenyl group.

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-3-13-28-14-20(23(31)26-18-11-9-17(10-12-18)25-16(2)30)22-21(15-28)24(32)29(27-22)19-7-5-4-6-8-19/h4-12,14-15H,3,13H2,1-2H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACAIYMWSUUAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of substituted aryl amines with alkyl cyanoacetates under various reaction conditions . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the pyrazolopyridine core .

Industrial Production Methods

Industrial production of this compound may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity. For example, the use of pyridine as a base and dichloromethane as a solvent has been reported to be effective in synthesizing similar carboxamide derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-acetamidophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to reduced production of inflammatory mediators or disruption of viral replication .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features and Variations

The compound belongs to a class of pyrazolo[4,3-c]pyridine carboxamides. Below is a comparison with structurally similar analogs from literature and patents:

Compound Position 5 Substituent Position 7 Carboxamide Substituent Key Functional Groups Reported Activity
N-(4-acetamidophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (Target Compound) Propyl 4-acetamidophenyl Acetamido, 3-oxo, phenyl Hypothesized kinase inhibition
N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923175-15-9) Propyl 4-methylphenyl Methyl, 3-oxo, phenyl Unknown (structural analog)
5-benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (923226-49-7) Benzyl Cycloheptyl Benzyl, cycloheptyl, 3-oxo Unreported
KEV (N-[3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide) Methyl 3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazole Chloro, methoxy, methyl Kinase inhibitor (JAK/STAT pathway)

Key Observations :

  • Carboxamide Substituent : The 4-acetamidophenyl group introduces hydrogen-bonding capacity via the acetamido moiety, unlike methyl (923175-15-9) or cycloheptyl (923226-49-7), which may influence target binding .
  • Functional Group Impact : The 3-oxo group is conserved across analogs, suggesting its critical role in stabilizing the pyrazolo-pyridine core .
Antimalarial and Kinase Inhibition Context
  • Antimalarial Analogs: describes pyrazole-carboxamide derivatives with morpholino substituents (e.g., compound 9a-j) as antimalarial candidates. While the target compound lacks a morpholino group, its 4-acetamidophenyl substituent may mimic hydrogen-bonding interactions observed in morpholino-containing analogs .
  • Kinase Inhibitors : KEV (PDB ID 6N7A) demonstrates that pyrazolo[4,3-c]pyridine carboxamides can inhibit kinases like JAK. The target compound’s propyl and acetamido groups may alter selectivity compared to KEV’s chloro-methoxy-phenyl group .

Hypothetical Advantages and Limitations

Advantages:

Enhanced Solubility : The acetamido group may improve aqueous solubility relative to purely hydrophobic analogs (e.g., 923175-15-9) .

Target Selectivity : The propyl chain could reduce off-target effects compared to bulkier substituents like benzyl .

Limitations:

Metabolic Stability : The acetamido group may be susceptible to hydrolysis, requiring prodrug strategies .

Synthetic Complexity : Introducing the 4-acetamidophenyl group may lower yield compared to simpler analogs .

Biological Activity

N-(4-acetamidophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound that belongs to the class of pyrazolo[4,3-c]pyridine derivatives. This article focuses on its biological activities, including its potential as an anticancer agent and its antimicrobial properties, supported by various studies and findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H19N5O3
Molecular Weight 401.4 g/mol
CAS Number 921513-58-8

This compound exhibits biological activity primarily through the inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair processes. By inhibiting PARP, the compound enhances the cytotoxic effects of DNA-damaging agents such as radiation and certain chemotherapeutics .

Anticancer Activity

Recent studies have demonstrated that this compound can potentiate the effects of various anticancer agents. For instance:

  • Combination Therapy : It has been shown to enhance the cytotoxicity of methylating agents and ionizing radiation in cancer cells. This synergistic effect is attributed to its ability to inhibit DNA repair mechanisms, leading to increased DNA damage in tumor cells .
  • In Vitro Studies : In vitro assays indicate that this compound significantly reduces cell viability in various cancer cell lines. For example, it has been reported to exhibit IC50 values comparable to established PARP inhibitors like olaparib .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have indicated that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of this compound against glioblastoma cells. It was found to significantly enhance radiosensitivity when used in combination with radiation therapy, demonstrating a marked increase in cell death compared to controls .
  • Antimicrobial Screening : Another research explored the antimicrobial properties of related compounds derived from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid. The findings suggested that these derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .

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